molecular formula C16H11N3O3S2 B4676057 3-anilino-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-anilino-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4676057
M. Wt: 357.4 g/mol
InChI Key: LNKPWWPNXGRRII-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-anilino-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound is also known as ANTT or 5-(2-nitrobenzylidene)-3-anilino-2-thioxo-4-thiazolidinone. The unique structure of ANTT makes it an interesting candidate for further research.

Mechanism of Action

The mechanism of action of ANTT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. ANTT has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. ANTT has also been shown to inhibit the activity of protein tyrosine phosphatases, which play a key role in cell signaling.
Biochemical and Physiological Effects:
ANTT has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that ANTT can induce apoptosis, or programmed cell death, in cancer cells. ANTT has also been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus. In animal studies, ANTT has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

ANTT has several advantages for use in lab experiments, including its high yield and purity, as well as its unique structure. However, ANTT also has some limitations, including its potential toxicity and the need for specialized equipment and techniques for its synthesis and handling.

Future Directions

There are several future directions for research on ANTT, including the development of new synthesis methods, the investigation of its potential use as a pesticide and herbicide, and the exploration of its mechanism of action in various biological systems. Additionally, further studies are needed to determine the safety and efficacy of ANTT in humans, as well as its potential for use in the treatment of various diseases.

Scientific Research Applications

ANTT has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, ANTT has been shown to have anticancer, antiviral, and antibacterial properties. In agriculture, ANTT has been studied for its potential use as a pesticide and herbicide. In environmental science, ANTT has been studied for its ability to remove heavy metals from contaminated water.

properties

IUPAC Name

(5Z)-3-anilino-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S2/c20-15-14(10-11-6-4-5-9-13(11)19(21)22)24-16(23)18(15)17-12-7-2-1-3-8-12/h1-10,17H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKPWWPNXGRRII-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NN2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(2-nitrobenzylidene)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-anilino-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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